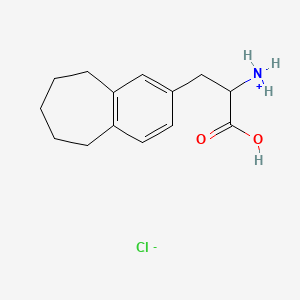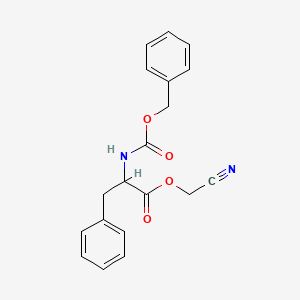
DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester: is a synthetic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.39 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and as a protecting group in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by esterification with cyanomethyl ester. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Deprotected phenylalanine derivatives.
Substitution: Substituted phenylalanine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is widely used in peptide synthesis as a protecting group for the amino group of phenylalanine. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of protected amino acids in biological systems .
Medicine: Its ability to protect amino groups makes it valuable in the synthesis of peptide drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and peptide-based drugs. It is also employed in the production of specialty chemicals and intermediates .
Mecanismo De Acción
The mechanism of action of DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group of phenylalanine from unwanted reactions during peptide synthesis. The cyanomethyl ester group facilitates the formation of ester bonds, allowing for the stepwise construction of peptides .
Molecular Targets and Pathways: The compound targets the amino group of phenylalanine, forming a stable carbamate linkage. This linkage prevents the amino group from participating in side reactions, ensuring the selective formation of peptide bonds .
Comparación Con Compuestos Similares
N-Carbobenzoxy-DL-phenylalanine: Similar in structure but lacks the cyanomethyl ester group.
N-Benzyloxycarbonyl-L-phenylalanine: Similar protecting group but different stereochemistry.
tert-Butyloxycarbonyl-protected amino acids: Different protecting group but similar application in peptide synthesis.
Uniqueness: DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is unique due to the presence of both the benzyloxycarbonyl protecting group and the cyanomethyl ester group. This combination allows for dual protection and reactivity, making it highly versatile in peptide synthesis .
Propiedades
Número CAS |
3338-35-0 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
cyanomethyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H18N2O4/c20-11-12-24-18(22)17(13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,12-14H2,(H,21,23) |
Clave InChI |
QDAFQGLLNQPQAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)
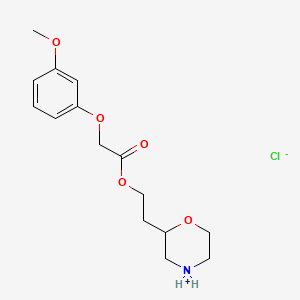

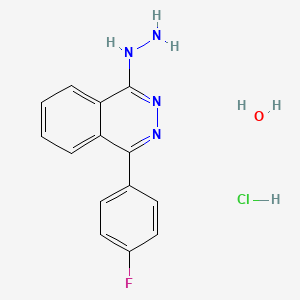
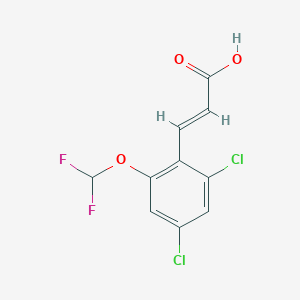

![2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione](/img/structure/B13728858.png)
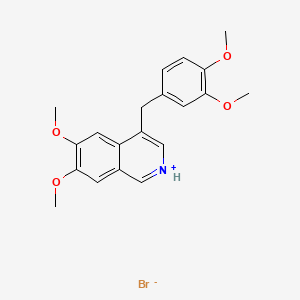
![Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate](/img/structure/B13728872.png)
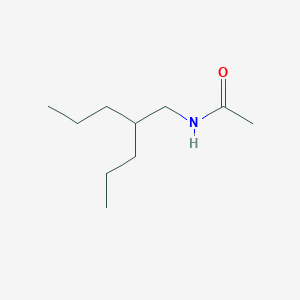
![4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride](/img/structure/B13728881.png)

